2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde
Description
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 4-benzylpiperidino group and at the 5-position with a carbaldehyde functional group. This structure combines aromatic, aliphatic, and electron-withdrawing moieties, making it a versatile intermediate in organic synthesis and drug discovery. The benzylpiperidino group introduces steric bulk and lipophilicity, while the carbaldehyde enables further derivatization via condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMEHYUGUTTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594724 | |
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-09-0 | |
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via a nucleophilic substitution reaction where 4-benzylpiperidine reacts with a suitable electrophile, such as a halogenated thiazole derivative.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiazole derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-Benzylpiperidino)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-Benzylpiperidino)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially affecting neurotransmitter levels in the brain. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives
Structural and Electronic Effects
- Substituent Bulk and Lipophilicity: The 4-benzylpiperidino group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like halophenyl (Cl, Br) or methoxyphenyl. This property may enhance membrane permeability in biological systems but reduce aqueous solubility. In contrast, the 4-methylpiperazin-1-yl derivative (C₉H₁₃N₃OS) exhibits higher polarity due to its basic piperazine ring, favoring solubility in polar solvents .
- The 3-methoxyphenyl substituent (C₁₁H₉NO₂S) provides electron-donating effects, which could enhance resonance stabilization of the thiazole-carbaldehyde system .
Physicochemical Properties
Melting Points :
The 4-methylpiperazin-1-yl derivative exhibits a defined melting point (74.5–76.5°C), suggesting crystalline solid behavior, whereas other analogs (e.g., halophenyl derivatives) lack reported melting points, possibly indicating oily or amorphous forms .- Molecular Weight and Functional Diversity: The target compound (MW 299.39) is heavier than most analogs due to the benzylpiperidino group. Lower molecular weight derivatives, such as the 4-chlorophenyl analog (MW 223.68), may offer advantages in drug-likeness parameters like solubility and bioavailability .
Biological Activity
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, with a focus on antimicrobial, anticancer, and anticonvulsant activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with thiazole precursors. The specific synthetic route can vary based on the desired substituents and the overall target structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound.
- In Vitro Studies : The compound has shown significant activity against various strains of bacteria and fungi. For instance, compounds derived from similar thiazole structures exhibited minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Candida albicans, outperforming the reference drug fluconazole (15.62 μg/mL) .
- Mechanism of Action : The antimicrobial activity is often attributed to the interaction with specific enzymes in microbial cells, such as lanosterol C14α-demethylase in fungi .
| Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| This compound | 3.9 | 15.62 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively.
- Cytotoxicity Studies : In vitro cytotoxicity assays against various cancer cell lines (e.g., HCT116, MCF7) revealed that compounds similar to this compound exhibited moderate to strong activity. For example, some derivatives showed IC50 values better than standard chemotherapeutics like 5-fluorouracil .
- Mechanisms : The anticancer effects are hypothesized to involve topoisomerase inhibition and induction of apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT116 | 18.78 | 20 |
| MCF7 | 15.00 | 18 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in several studies.
- Evaluation : Compounds with similar structures have been tested for their ability to prevent seizures in animal models. The results indicated that certain thiazole derivatives could enhance seizure threshold without significant sedative effects .
Case Studies
- Antifungal Activity : A study demonstrated that a series of thiazole derivatives exhibited potent antifungal activity against Candida species with promising MIC values .
- Anticancer Efficacy : Another investigation into the cytotoxic effects on liver carcinoma cells highlighted that specific thiazole derivatives showed superior efficacy compared to conventional chemotherapy agents .
Q & A
What are the common synthetic routes for 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde, and what methodological considerations are critical for yield optimization?
Basic Research Question
The compound can be synthesized via condensation reactions involving thiazole precursors and substituted benzylpiperidine derivatives. A key method is the Vilsmeier-Haack reaction, which introduces the aldehyde group to the thiazole ring. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized using this approach by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride and dimethylformamide (DMF) under controlled conditions . Additionally, refluxing substituted benzaldehydes with amines in ethanol, followed by solvent evaporation and purification, is a viable route (e.g., 4-amino-triazole derivatives reacting with benzaldehyde analogs) .
Critical Considerations :
- Temperature control during the Vilsmeier-Haack step to avoid over-chlorination.
- Use of glacial acetic acid as a catalyst in condensation reactions to enhance imine formation .
How can spectroscopic and crystallographic methods be employed to characterize the structural integrity of this compound?
Basic Research Question
Spectroscopy :
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the thiazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm). Piperidine and benzyl groups show characteristic splitting patterns .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.
Crystallography :
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and torsional strain in the benzylpiperidine moiety. SHELX workflows are robust for small-molecule refinement, even with twinned or high-resolution data .
What advanced strategies can resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
Advanced Research Question
Methodological Approach :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isomeric byproducts (e.g., regioisomers in thiazole substitution) by exact mass analysis.
- HPLC-PDA : Monitor reaction progress and isolate intermediates using gradient elution (e.g., C18 columns with acetonitrile/water mobile phases).
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments.
Case Study : Discrepancies in aldehyde group reactivity might arise from steric hindrance in the benzylpiperidine substituent, requiring iterative adjustments to reaction stoichiometry .
How does the benzylpiperidine substituent influence the compound’s reactivity and intermolecular interactions?
Advanced Research Question
Steric and Electronic Effects :
- The benzyl group enhances π-π stacking in crystal packing, as observed in related compounds like 2-phenyl-1,3-thiazole-5-carbaldehyde (CAS: 1011-40-1) .
- The piperidine nitrogen’s basicity can be modulated via protonation, affecting solubility in polar solvents.
Experimental Design : - Conduct Hammett studies to correlate substituent electronic parameters (σ) with reaction rates in nucleophilic aldehyde reactions.
- Compare melting points and solubility profiles with analogs (e.g., morpholino-substituted thiazole carbaldehydes, CAS: 129880-84-8) to quantify steric contributions .
What methodologies are recommended for evaluating the biological activity of this compound in target-binding assays?
Advanced Research Question
In Vitro Assay Design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd) of the compound.
- Fluorescence Polarization : Use labeled ligands to assess competitive displacement, noting the aldehyde’s potential for Schiff base formation with lysine residues.
Controls : Include reducing agents (e.g., NaBH₄) to stabilize aldehyde adducts and minimize false positives .
How can computational tools predict the compound’s metabolic stability and potential toxicity?
Advanced Research Question
In Silico Strategies :
- ADMET Prediction : Use software like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., aldehyde dehydrogenases) to predict oxidation pathways.
Validation : Cross-reference predictions with HPLC-MS/MS data from in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
